4-hexylphenyl diphenyl phosphate 4-hexylphenyl diphenyl phosphate
Brand Name: Vulcanchem
CAS No.: 69682-29-7
VCID: VC13555716
InChI: InChI=1S/C24H27O4P/c1-2-3-4-7-12-21-17-19-24(20-18-21)28-29(25,26-22-13-8-5-9-14-22)27-23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3
SMILES: CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Molecular Formula: C24H27O4P
Molecular Weight: 410.4 g/mol

4-hexylphenyl diphenyl phosphate

CAS No.: 69682-29-7

Cat. No.: VC13555716

Molecular Formula: C24H27O4P

Molecular Weight: 410.4 g/mol

* For research use only. Not for human or veterinary use.

4-hexylphenyl diphenyl phosphate - 69682-29-7

Specification

CAS No. 69682-29-7
Molecular Formula C24H27O4P
Molecular Weight 410.4 g/mol
IUPAC Name (4-hexylphenyl) diphenyl phosphate
Standard InChI InChI=1S/C24H27O4P/c1-2-3-4-7-12-21-17-19-24(20-18-21)28-29(25,26-22-13-8-5-9-14-22)27-23-15-10-6-11-16-23/h5-6,8-11,13-20H,2-4,7,12H2,1H3
Standard InChI Key SHEFBWFSFKJWBK-UHFFFAOYSA-N
SMILES CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Canonical SMILES CCCCCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

4-Hexylphenyl diphenyl phosphate belongs to the organophosphate ester family, characterized by a central phosphorus atom bonded to oxygen and organic groups. Its structure comprises two phenyl rings and a hexyl-substituted phenyl group attached via phosphate linkages (Figure 1). The hexyl chain enhances lipophilicity, influencing its solubility and environmental partitioning.

Molecular Characteristics

  • Molecular weight: 410.44 g/mol

  • Solubility: Low water solubility (<1 mg/L at 25°C), high solubility in organic solvents (e.g., dichloromethane, toluene)

  • Thermal stability: Decomposes above 300°C, releasing phosphorus-containing radicals that inhibit combustion .

The compound’s aromaticity and alkyl chain length balance polarity and hydrophobicity, enabling compatibility with polymeric matrices.

Synthesis and Industrial Production

Synthetic Routes

While direct literature on 4-hexylphenyl diphenyl phosphate synthesis is limited, analogous methods for diaryl phosphates provide insight. A general approach involves nucleophilic substitution between hexylphenol and diphenyl chlorophosphate in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts :

Hexylphenol+Diphenyl chlorophosphateBase4-Hexylphenyl diphenyl phosphate+HCl\text{Hexylphenol} + \text{Diphenyl chlorophosphate} \xrightarrow{\text{Base}} \text{4-Hexylphenyl diphenyl phosphate} + \text{HCl}

Reaction conditions typically involve anhydrous solvents (e.g., DMF) at elevated temperatures (150–230°C) to drive esterification . Post-synthesis purification via distillation or chromatography yields high-purity product.

Table 1: Hypothesized Synthesis Conditions Based on Analogous Methods

ParameterCondition
ReactantsHexylphenol, diphenyl chlorophosphate
Catalyst/BaseTriethylamine
SolventN,N-Dimethylformamide (DMF)
Temperature230°C
Reaction Time24 hours
Yield~70% (estimated)

Industrial Scaling

Large-scale production employs continuous-flow reactors to optimize heat transfer and minimize byproducts. Automated systems control reactant stoichiometry and temperature, ensuring batch consistency. Environmental regulations increasingly mandate closed-loop systems to capture volatile organics and HCl emissions.

Biological and Toxicological Effects

Table 2: Comparative Toxicological Profiles of Organophosphate Flame Retardants

CompoundEstrogenic ActivityHydrolysis Half-LifeBioaccumulation Factor
EHDPP Yes120 days2,500 (estimated)
4-Hexylphenyl diphenyl phosphate*Hypothetical~90 days1,800 (estimated)
Triphenyl phosphateNo30 days950

*Extrapolated from analogous compounds.

Metabolic Pathways

Hydrolysis and oxidation dominate biodegradation:

  • Hydrolysis: Yields hexylphenol and diphenyl phosphate, both persistent in aquatic systems.

  • Oxidation: Forms hydroxylated metabolites, potentially increasing toxicity.

Environmental Impact and Regulatory Status

Environmental Persistence

The compound’s low water solubility and high log KowK_{\text{ow}} (~5.2) favor adsorption to sediments and bioaccumulation in aquatic organisms. Chronic exposure in zebrafish models linked EHDPP to oxidative phosphorylation inhibition and growth retardation , underscoring ecological risks.

Regulatory Considerations

No specific regulations target 4-hexylphenyl diphenyl phosphate, but it falls under broader organophosphate restrictions (e.g., EU REACH). Substitution with non-phosphorus alternatives (e.g., mineral-based retardants) is gaining traction, though efficacy and cost remain barriers.

Future Research Directions

  • Toxicokinetics: Elucidate absorption, distribution, and metabolite toxicity in mammalian models.

  • Environmental Monitoring: Develop sensitive assays to detect the compound in air, water, and biota.

  • Green Chemistry: Design phosphate-free flame retardants with reduced bioaccumulation potential.

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